Rovafovir etalafenamide citrate

Description

Overview of Antiviral Agents Targeting Viral Replication

Antiviral agents are a class of medications specifically designed to combat viral infections. Unlike antibiotics, which target bacteria, antivirals focus on the various stages of the viral life cycle to inhibit the proliferation of viruses. Viruses are obligate intracellular parasites, meaning they rely on the host cell's machinery to replicate. mdpi.com Antiviral drugs can interfere with several steps in this process, including viral entry into the host cell, the uncoating of the viral genome, the synthesis of viral nucleic acids (DNA or RNA) and proteins, the assembly of new virus particles, and their release from the host cell. youtube.com

A primary and highly successful strategy in antiviral therapy is the targeting of viral replication enzymes, particularly viral polymerases. These enzymes are crucial for synthesizing new copies of the viral genome. By inhibiting these polymerases, antiviral drugs can effectively halt the production of new viruses, thereby controlling the infection. mdpi.comnumberanalytics.com

The Role of Nucleoside and Nucleotide Analogs in Antiviral Chemotherapy

Nucleoside and nucleotide analogs represent a major and cornerstone class of antiviral drugs. nih.govnih.gov These synthetic compounds are designed to mimic naturally occurring nucleosides and nucleotides, which are the fundamental building blocks of DNA and RNA. numberanalytics.com Due to their structural similarity, these analogs can be mistaken by viral polymerases as natural substrates and incorporated into the growing viral DNA or RNA chain. mdpi.comnumberanalytics.com

Once incorporated, these analogs disrupt viral replication through several mechanisms. A common mechanism is chain termination, where the analog lacks the necessary chemical group (typically a 3'-hydroxyl group) for the addition of the next nucleotide, thereby prematurely halting the elongation of the nucleic acid chain. nih.govyoutube.com Some analogs may also act as competitive inhibitors of the viral polymerase, binding to the active site of the enzyme and preventing it from incorporating natural nucleotides. nih.gov This targeted disruption of viral genome synthesis is a highly effective strategy for inhibiting a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV). nih.govwikipedia.org

Conceptual Framework of Prodrug Design for Enhanced Drug Delivery and Activation

While nucleoside and nucleotide analogs can be potent antiviral agents, their clinical utility can be limited by certain pharmacological challenges. nih.gov These can include poor membrane permeability, leading to low oral bioavailability, and inefficient conversion to their active triphosphate form within the host cell. nih.gov To overcome these limitations, the concept of prodrug design has been widely and successfully implemented. nih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through metabolic processes. tandfonline.com This approach can be used to improve a drug's physicochemical properties, such as increasing its lipophilicity to enhance absorption across cell membranes. bohrium.com Various prodrug strategies have been developed, including the use of ester linkages or phosphoramidates, which are designed to be cleaved by enzymes in the body to release the active drug. tandfonline.commdpi.com By masking the polar functional groups of the parent drug, prodrugs can facilitate better drug delivery to the target site and can bypass rate-limiting steps in the activation pathway, ultimately enhancing the therapeutic efficacy of the antiviral agent. nih.gov

Rovafovir Etalafenamide Citrate as a Phosphonamidate Prodrug of GS-9148

Rovafovir etalafenamide, also known as GS-9131, is an investigational antiviral drug for the treatment of HIV-1 infection. wikipedia.orgacs.org It exemplifies the successful application of prodrug strategy. Rovafovir etalafenamide itself is not antivirally active. wikipedia.org It is a phosphonamidate prodrug of the nucleotide analog GS-9148. wikipedia.orgelsevierpure.com This prodrug design is intended to improve the oral bioavailability and intracellular delivery of GS-9148. nih.gov

Once administered, rovafovir etalafenamide is metabolized in the body. The phosphonamidate group is hydrolyzed, releasing the active antiviral compound, GS-9148. wikipedia.org GS-9148 is a nucleotide analog that, once inside the cell, is further phosphorylated to its active diphosphate (B83284) metabolite. nih.gov This active form then acts as a competitive inhibitor of the HIV-1 reverse transcriptase enzyme, a type of DNA polymerase, and can also be incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. ontosight.ainih.gov

A significant advantage of rovafovir etalafenamide is its demonstrated potent antiviral activity against HIV strains that have developed resistance to other commonly used nucleoside analog reverse transcriptase inhibitors. wikipedia.orgelsevierpure.com

Detailed Research Findings

The development of Rovafovir etalafenamide has been supported by extensive preclinical research demonstrating its potential as a potent anti-HIV agent.

In Vitro Antiviral Activity

Studies have shown that Rovafovir etalafenamide (GS-9131) and its active metabolite, GS-9148, exhibit potent activity against various strains of HIV.

| Compound | Cell Type | HIV Strain | EC50 (nM) |

|---|---|---|---|

| Rovafovir etalafenamide (GS-9131) | PBMCs | HIV-1 | 3.7 |

| Rovafovir etalafenamide (GS-9131) | MT-2 cells | HIV-1 | 150 |

| Rovafovir etalafenamide (GS-9131) | Primary CD4+ T lymphocytes | HIV-1 | 24 |

| Rovafovir etalafenamide (GS-9131) | PBMCs | HIV-1 Clinical Isolates (Subtypes A, B, C, D) | 23-68 |

| Rovafovir etalafenamide (GS-9131) | MT-2 cells | HIV-2 Isolates (Subtype A, B) | 39-650 |

| GS-9148 | MT-2 cells | HIV-2 | 14,000 |

Data sourced from multiple in vitro studies. nih.govmedchemexpress.com

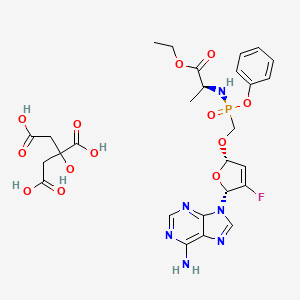

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1034559-30-2 |

|---|---|

Molecular Formula |

C27H32FN6O13P |

Molecular Weight |

698.5 g/mol |

IUPAC Name |

ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C21H24FN6O6P.C6H8O7/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,16-,20+,35-;/m0./s1 |

InChI Key |

UQNIBOGIUNYYCZ-PDIMESFMSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)N[P@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Process Development of Rovafovir Etalafenamide

Strategic Approaches to Multi-Kilogram Scale Synthesis

Synthesis of the Phosphonamidate Fragment

To circumvent the need for SMB chromatography, a second-generation route was developed that achieves the separation of the phosphorus diastereomers through selective crystallization. acs.org This was made possible by identifying suitable crystalline derivatives and developing an epimerization process to convert the undesired (R)-diastereomer back into a mixture of (S) and (R) diastereomers, which could then be recycled. acs.orgacs.org This new route significantly reduced the process mass intensity (PMI), cost, and lead time associated with the synthesis of this key fragment. acs.org

Synthesis of the Fluorinated Nucleoside Core

A key step in the synthesis of the fluorinated nucleoside core is a glycosylation reaction. acs.org The efficiency of this step was improved by refining the reaction conditions and developing a telescoped process that minimized the need for intermediate isolation and purification steps. acs.org For instance, the workup for one of the intermediates was streamlined by using a direct crystallization from the aqueous medium, which also effectively purged a key impurity. acs.org

Advanced Methodologies for Chemical Transformation

Development of Decarboxylative Elimination Reactions

A pivotal step in the synthesis of rovafovir etalafenamide is a decarboxylative elimination reaction of a β-hydroxycarboxylic acid. acs.orgresearchgate.net This reaction, effected by treatment with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP), serves a dual purpose: it generates the 2,3-dihydrofuran (B140613) ring of the nucleoside core and simultaneously protects the adenine (B156593) amino group as an iminophosphorane. acs.org The use of acetonitrile (B52724) as a solvent in this step was found to be advantageous over tetrahydrofuran (B95107) (THF), as it led to a homogeneous reaction mixture and prevented the occlusion of starting material. acs.org

Optimization of Iodoetherification Reactions for Fragment Coupling

The coupling of the fluorinated nucleoside core with the phosphonamidate fragment is achieved through an iodoetherification reaction. acs.orgresearchgate.net This reaction involves treating the cyclic enol ether intermediate with the phosphonamidate alcohol and molecular iodine at low temperatures. acs.org The initial process was plagued by the formation of numerous impurities. acs.org

Significant process development efforts focused on optimizing this critical fragment coupling step. Design of Experiments (DoE) was employed to systematically investigate the reaction parameters and identify conditions that maximized the yield of the desired product while minimizing the formation of impurities, particularly the des-fluoro impurity, which is a known mitochondrial toxin. acs.orgresearchgate.net These optimization studies led to the implementation of a chromatography-free approach for impurity control, which expanded manufacturing flexibility. acs.orgacs.org The discovery of a new crystalline intermediate in this step also provided a much-needed point for robust impurity purging through crystallization. acs.org

The optimized iodoetherification reaction conditions are summarized below:

| Parameter | Condition |

| Reactants | Phosphonamidate alcohol (1.1 equiv), cyclic enol ether, iodine. acs.org |

| Solvent | Dichloromethane. acs.org |

| Additive | 6 mol % BSA. acs.org |

| Temperature | 22 °C. acs.org |

| Addition Time | 10 hours for the solution of the cyclic enol ether. acs.org |

Implementation of Oxidative Syn Elimination for Fluoroalkene Installation

A pivotal step in the synthesis of Rovafovir Etalafenamide is the installation of the crucial fluoroalkene moiety. This is achieved through an oxidative syn elimination reaction. acs.orgresearchgate.net The process begins with an iodoetherification reaction that couples the cyclic enol ether intermediate with a functionalized phosphonamidate alcohol, yielding an iodinated intermediate. acs.org

The subsequent and critical transformation involves the oxidation of this intermediate to facilitate a syn elimination, which forms the desired fluoroalkene. acs.org This reaction is mediated by Oxone, a potassium peroxymonosulfate-based oxidizing agent, in a biphasic mixture of methyl ethyl ketone (MEK) and water, buffered with sodium phosphate. researchgate.net The use of an iminophosphorane protecting group on the adenine moiety is crucial during this step, as it prevents the formation of N-oxides and is stable under the strong oxidizing conditions. acs.org This protecting group is later easily removed under mild aqueous acidic conditions. acs.org

The oxidative syn elimination presents several process control challenges, including the management of an oxygen-releasing reaction and the control of pH and temperature in a two-phase system. researchgate.net Successful scale-up of this reaction required the development of a cyclic processing strategy to manage reaction volumes and improve throughput.

Stereochemical Control Strategies in Complex Molecule Synthesis

The molecular architecture of Rovafovir Etalafenamide features four stereocenters: three on the dihydrofuran ring and one at the phosphorus atom of the phosphonamidate group. researchgate.net Achieving the correct stereochemistry is paramount for the drug's biological activity and safety.

The stereochemistry of the carbon centers in the dihydrofuran ring is established early in the synthesis, originating from the chiral starting materials. The fidelity of these stereocenters is maintained throughout the subsequent synthetic transformations.

A significant challenge lies in controlling the stereochemistry at the phosphorus center. The phosphonamidate coupling reaction initially produces a mixture of diastereomers. acs.org Early manufacturing processes relied on simulated moving bed (SMB) chromatography to separate these diastereomers, a method that is effective but can be costly and time-consuming for large-scale production. acs.org

Process development efforts have focused on alternative strategies to achieve stereochemical purity at the phosphorus center. These include the epimerization and recycling of the undesired (R)-phosphorus diastereomer and the design of stereoselective synthesis approaches. acs.org A key breakthrough has been the development of selective crystallization techniques that allow for the isolation of the desired (S)-phosphorus diastereomer, paving the way for a more efficient and scalable manufacturing process. acs.org

The iodoetherification reaction also generates diastereomeric impurities, and Design of Experiments (DoE) has been utilized to optimize this reaction and minimize the formation of these unwanted stereoisomers. acs.orgresearchgate.net

Impurity Control and Process Robustness

A central theme in the process development of Rovafovir Etalafenamide has been the rigorous control of impurities to ensure the safety and purity of the final API.

Development of Chromatography-Free Synthetic Routes

Initial manufacturing processes for Rovafovir Etalafenamide relied on silica (B1680970) gel chromatography and simulated moving bed (SMB) chromatography to remove critical impurities, most notably the des-fluoro analog. acs.orgresearchgate.net While effective, chromatographic purification methods can be a bottleneck in large-scale production, increasing manufacturing time and cost.

A major achievement in the process development was the creation of a chromatography-free synthetic route. acs.orgresearchgate.net This was accomplished through a multi-faceted approach that included optimizing reaction conditions to minimize the formation of impurities and developing highly effective crystallization methods for intermediates to purge impurities at various stages of the synthesis. acs.org

Genesis, Fate, and Purge of Analogous Impurities

The most critical impurity in the synthesis of Rovafovir Etalafenamide is the des-fluoro analog, which has been identified as a mitochondrial toxin. acs.org The control of this impurity to very low levels was a primary driver for much of the process development work. The genesis of the des-fluoro impurity was traced back to the iodoetherification step, and Design of Experiments (DoE) was instrumental in modifying the reaction conditions to significantly reduce its formation. acs.orgresearchgate.net

Other process-related impurities include diastereomers formed during the iodoetherification and phosphonamidate coupling steps, as well as potential mutagenic impurities. acs.org A thorough understanding of the formation pathways, fate, and purge of each of these impurities was necessary to develop a robust control strategy.

Isolation and Characterization of Crystalline Intermediate Forms for Purity Management

A cornerstone of the chromatography-free impurity control strategy is the isolation and characterization of several new crystalline forms of key intermediates. acs.orgresearchgate.net The ability to crystallize intermediates provides a powerful method for purification, as impurities are often rejected into the mother liquor during the crystallization process.

For instance, the development of a crystalline succinate (B1194679) cocrystal of an advanced intermediate provided a significant upgrade in purity. acs.org Similarly, the discovery of a crystalline vanillate (B8668496) salt of the final API intermediate and a crystalline freebase form of the API itself were crucial for ensuring the high purity of the final product. acs.org These crystalline forms offer enhanced chemical stability and allow for the effective purging of a wide range of impurities, including the critical des-fluoro analog and various diastereomers. acs.org

The following table provides an overview of the process improvements and impurity control achieved through the development of the synthetic route for Rovafovir Etalafenamide.

Prodrug Activation and Biochemical Fate of Rovafovir Etalafenamide

Enzymatic Hydrolysis of the Phosphonoamidate Moiety in Biotransformation

Rovafovir etalafenamide is a nucleotide reverse transcriptase inhibitor and a prodrug of GS-9148. wikipedia.org Its chemical structure includes a phosphonoamidate moiety, a key feature for its prodrug strategy. This group renders the molecule more lipophilic, facilitating its passage across cell membranes. nih.gov Once inside the cell, the crucial step of activation begins with the enzymatic hydrolysis of this phosphonoamidate bond. wikipedia.orgnih.gov This initial transformation is a critical gateway to the drug's antiviral activity, as rovafovir etalafenamide itself does not possess any antiviral properties. wikipedia.org The hydrolysis is primarily mediated by cellular enzymes such as carboxylesterase 1 (CES1) and cathepsin A (CatA). nih.gov This process cleaves the prodrug's protective groups, initiating the cascade that ultimately yields the active antiviral agent. nih.gov

Generation of the Active Nucleotide Analog: GS-9148

Following the initial hydrolysis, the resulting intermediate undergoes further metabolic changes. A key enzyme in this pathway is the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which cleaves the P-N bond. nih.gov This step leads to the formation of the pivotal active metabolite, GS-9148. wikipedia.orgnih.gov GS-9148 is a novel nucleotide analog that has demonstrated potent activity against HIV-1, including strains resistant to other nucleoside reverse transcriptase inhibitors. wikipedia.orgnih.govnatap.org The design of rovafovir etalafenamide as a prodrug is specifically intended to maximize the intracellular delivery of GS-9148. nih.gov

Intracellular Delivery Mechanisms of Nucleotide Analogs

The effective delivery of nucleotide analogs into target cells is a significant challenge due to their hydrophilic nature, which limits their ability to cross lipid-rich cell membranes. nih.govnih.gov Prodrug strategies, like that of rovafovir etalafenamide, are designed to overcome this barrier.

Role of Transmembrane Nucleoside Transporters

Once the prodrug has crossed the cell membrane, or in the case of hydrophilic nucleotide analogs, specific transport proteins are required to facilitate their entry into the cell. researchgate.netnih.gov Two main families of nucleoside transporters are involved in this process: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.govahajournals.orgfrontiersin.org These transporters are integral membrane proteins that mediate the uptake of natural nucleosides as well as their analogs. researchgate.netnih.gov The expression of these transporters can vary between different cell and tissue types, influencing the tissue-specific uptake of these drugs. researchgate.netnih.gov

| Transporter Family | Type | Function |

| Equilibrative Nucleoside Transporters (ENTs) | SLC29 | Mediate passive transport of nucleosides down a concentration gradient. ahajournals.org |

| Concentrative Nucleoside Transporters (CNTs) | SLC28 | Mediate active transport of nucleosides against a concentration gradient, often coupled with sodium ions. nih.govahajournals.org |

Efficient Delivery to Lymphoid Cells

A key advantage of prodrugs like tenofovir (B777) alafenamide (TAF), which shares a similar phosphonoamidate prodrug approach with rovafovir etalafenamide, is their enhanced ability to deliver the active drug to lymphoid cells and tissues. nih.govresearchgate.net These cells are a primary target for HIV. nih.gov The lipophilic nature of the prodrug allows for efficient penetration into these cells. nih.gov This targeted delivery results in higher intracellular concentrations of the active metabolite in lymphoid tissues, which are significant reservoirs for HIV. nih.govresearchgate.netnih.gov

Subsequent Phosphorylation Pathways to Active Triphosphate Form

After the generation of the monophosphate nucleotide analog, GS-9148, it must undergo further phosphorylation to become fully active. nih.govnih.gov This process is carried out by host cell kinases. nih.govnih.gov The initial phosphorylation of nucleoside analogs can sometimes be a rate-limiting step. nih.govnih.gov However, since rovafovir etalafenamide delivers a monophosphate analog directly, it bypasses this initial, often inefficient, step. nih.gov

The monophosphate form is first converted to a diphosphate (B83284), and subsequently to the active triphosphate metabolite. nih.govmdpi.comnih.gov For instance, in the activation of tenofovir, adenylate kinase 2 is responsible for the first phosphorylation, and pyruvate (B1213749) kinase muscle and liver/red blood cell isoforms catalyze the second phosphorylation to the diphosphate form. nih.gov The resulting triphosphate analog is the pharmacologically active molecule that can effectively inhibit the viral reverse transcriptase. nih.govnih.gov This active triphosphate competes with the natural corresponding deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication. nih.gov

Molecular Mechanism of Action of Rovafovir Etalafenamide S Active Metabolite Gs 9148

Core Mechanism as a Nucleotide Reverse Transcriptase Inhibitor (NRTI)

GS-9148 is classified as a nucleotide reverse transcriptase inhibitor (NRTI). nih.govnih.gov NRTIs are a cornerstone of antiretroviral therapy, and their primary function is to block the activity of reverse transcriptase, an essential enzyme that HIV uses to replicate. Once inside a host cell, GS-9148 is converted into its active form, GS-9148 diphosphate (B83284). nih.gov This active metabolite then directly competes with the natural cellular building blocks of DNA, specifically deoxyadenosine (B7792050) triphosphate (dATP), to inhibit the function of HIV-1 reverse transcriptase. nih.gov The inhibition constant (Ki) for this competitive inhibition is 0.8 μM, indicating a strong affinity of the active metabolite for the enzyme. nih.gov

Interaction with HIV-1 Reverse Transcriptase: Binding Site Characterization

Crystallographic studies have provided a detailed view of how GS-9148 diphosphate interacts with the HIV-1 reverse transcriptase (RT) enzyme. When GS-9148 diphosphate binds to the RT-DNA complex, it induces a conformational change, causing the "fingers" subdomain of the enzyme to close around the inhibitor. nih.gov This movement is significant, with the tips of the fingers shifting by up to 9 Å towards the "palm" and "thumb" subdomains. nih.gov

GS-9148 diphosphate occupies the same nucleotide-binding site as the natural substrate, dATP. nih.gov Interestingly, key amino acid residues in the enzyme that are associated with resistance to other NRTIs, such as M184, Y115, L74, and K65, show minimal to no change in their orientation when GS-9148 diphosphate is bound compared to when dATP is bound. nih.gov A notable difference in binding is the position of the central dihydrofuran ring of GS-9148 diphosphate, which interacts more closely with the aromatic side chain of the Y115 residue than the ribose ring of dATP, potentially forming a favorable pi-pi interaction. nih.gov

Substrate Mimicry and Chain Termination Elucidation

The effectiveness of GS-9148 lies in its ability to act as a molecular mimic of the natural substrate dATP. nih.gov This mimicry allows it to be incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. nih.gov However, once incorporated, GS-9148 acts as an obligatory chain terminator. natap.org This means that due to its chemical structure, no further nucleotides can be added to the DNA strand, effectively halting the replication process of the virus. nih.gov The 2'-fluoro group in its structure was rationally designed to improve its selectivity and has been shown to have a low potential for mitochondrial toxicity. nih.gov

Antiviral Activity Spectrum of GS-9148 Across HIV-1 Subtypes and HIV-2 Isolates

A significant advantage of Rovafovir etalafenamide and its active metabolite GS-9148 is its broad spectrum of antiviral activity against various strains of HIV, including those resistant to other NRTIs. wikipedia.orgelsevierpure.com Studies have demonstrated its potent activity against multiple subtypes of HIV-1 clinical isolates. nih.gov Furthermore, GS-9148 retains its activity against HIV-1 variants with common resistance-conferring mutations in the reverse transcriptase enzyme, such as K65R, L74V, and M184V. elsevierpure.comnih.gov Even viruses with four or more thymidine (B127349) analog mutations (TAMs) show a significantly smaller reduction in susceptibility to GS-9148 compared to many other approved NRTIs. nih.govnatap.org

The prodrug, Rovafovir etalafenamide (GS-9131), has shown potent inhibition of various HIV-1 subtypes in peripheral blood mononuclear cells (PBMCs). medchemexpress.com Both GS-9148 and its prodrug are also active against multiple isolates of HIV-2. nih.gov

Antiviral Activity of Rovafovir Etalafenamide (GS-9131) and GS-9148 Against HIV-1 in Primary Cells

| Compound | Cell Type | EC₅₀ (μM) |

| GS-9148 | PBMCs | 8.5 ± 7.7 |

| GS-9148 | CD4+ lymphocytes | 2.5 |

| GS-9131 | PBMCs | 0.0037 |

| GS-9131 | CD4+ lymphocytes | 0.024 |

| Data sourced from Cihlar T, et al. Antimicrob Agents Chemother. 2008. nih.gov | ||

| EC₅₀ represents the concentration of the drug that is required for 50% inhibition in vitro. |

Antiviral Activity of Rovafovir Etalafenamide (GS-9131) Against HIV-1 Clinical Isolates

| HIV-1 Subtype | EC₅₀ (nM) |

| A (UG-92-031) | 23-68 |

| B (B940374) | 23-68 |

| B (LJM) | 23-68 |

| C (BR-92-025) | 23-68 |

| D (UG-92-024) | 23-68 |

| Data sourced from MedKoo Biosciences. medchemexpress.com |

Antiviral Activity of Rovafovir Etalafenamide (GS-9131) Against HIV-2 Isolates in MT-2 Cells

| HIV-2 Subtype | EC₅₀ (nM) |

| A (CDD77618) | 39-650 |

| A (CDD310248) | 39-650 |

| B (CDD310319) | 39-650 |

| Data sourced from MedKoo Biosciences. medchemexpress.com |

Mechanisms of Drug Resistance to Rovafovir Etalafenamide and Nucleotide Analogs

Genetic Determinants of Viral Resistance

The primary mechanism of resistance to NRTIs involves the selection of mutations in the viral reverse transcriptase (RT) enzyme, the target of these drugs. nih.gov These mutations can reduce the binding affinity of the inhibitor to the enzyme or facilitate its removal after incorporation into the growing DNA chain. nih.gov

Characterization of Reverse Transcriptase Mutations Associated with Resistance

Rovafovir etalafenamide has demonstrated potent activity against HIV-1 containing major resistance mutations to other NRTIs, such as K65R, L74V, and M184V. elsevierpure.com However, specific mutations that confer resistance to rovafovir etalafenamide itself can be selected for under drug pressure. While detailed clinical data on rovafovir etalafenamide resistance is limited due to its investigational status, knowledge from other nucleotide analogs provides insight into potential resistance pathways.

Key resistance mutations for NRTIs often occur at specific positions within the RT enzyme. For instance, the M184V mutation is a common resistance mutation for lamivudine (B182088) and emtricitabine (B123318). nih.govunimore.it Thymidine (B127349) analog mutations (TAMs) can reduce the susceptibility to several NRTIs. unimore.it The K65R mutation is another significant mutation that can affect the activity of multiple NRTIs. nih.gov The development of resistance is often a stepwise process, with the accumulation of multiple mutations leading to higher levels of resistance. nih.govstanford.edu

| Mutation | Associated Drug(s) | Effect on Drug Susceptibility |

|---|---|---|

| M184V/I | Lamivudine, Emtricitabine | High-level resistance |

| K65R | Tenofovir (B777), Abacavir, Lamivudine, Emtricitabine | Reduced susceptibility |

| L74V | Abacavir, Didanosine | Reduced susceptibility |

| TAMs (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) | Zidovudine (B1683550), Stavudine | Cross-resistance to multiple NRTIs |

Analysis of Direct and Indirect Stereochemical Effects of Resistance Mutations

Resistance mutations can alter the three-dimensional structure of the reverse transcriptase enzyme, thereby affecting its interaction with nucleotide analogs. These stereochemical effects can be direct or indirect.

Direct Effects: Some mutations directly interfere with the binding of the drug to the active site of the enzyme. For example, a mutation might introduce a bulky amino acid that sterically hinders the entry or proper positioning of the nucleotide analog.

Indirect Effects: Other mutations may not be located in the immediate vicinity of the active site but can still influence drug binding through allosteric changes in the enzyme's conformation. These mutations can alter the flexibility and dynamics of the enzyme, making it less favorable for the inhibitor to bind. The accumulation of multiple mutations can have cooperative effects, leading to significant changes in the enzyme's structure and function. nih.gov

Cellular and Biochemical Pathways of Resistance

In addition to viral genetic factors, cellular and biochemical mechanisms can contribute to drug resistance. These pathways can affect the intracellular concentration of the active drug or its interaction with the viral target.

Host Enzyme Alterations Affecting Prodrug Activation or Metabolism

Rovafovir etalafenamide is a prodrug that requires intracellular activation to its pharmacologically active form, GS-9148. wikipedia.org This activation process is dependent on host cellular enzymes. For tenofovir alafenamide (TAF), another phosphonoamidate prodrug, the initial hydrolysis is primarily mediated by cathepsin A (CatA) in most tissues and by carboxylesterase 1 (CES1) in the liver. nih.gov Alterations in the expression or activity of these host enzymes could potentially impact the intracellular conversion of rovafovir etalafenamide to its active form, thereby reducing its antiviral efficacy. Genetic variations in these host enzymes could contribute to inter-individual differences in drug response and susceptibility to resistance. nih.gov

Modulation of Cellular Transport Proteins and Efflux Mechanisms

The intracellular concentration of antiretroviral drugs is also influenced by cellular transport proteins, including efflux pumps that actively transport drugs out of the cell. nih.gov Overexpression or increased activity of these efflux transporters, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, can lead to reduced intracellular drug levels and contribute to the development of multidrug resistance. nih.gov While specific data on the interaction of rovafovir etalafenamide with these transporters is not extensively available, this is a known mechanism of resistance for other antiviral and anticancer drugs. nih.govnih.gov

Principles for Overcoming or Mitigating Resistance Emergence

Several strategies can be employed to overcome or mitigate the emergence of drug resistance to nucleotide analogs like rovafovir etalafenamide.

Rational Design of Analogs with Improved Resistance Profiles

The development of antiviral drugs is a constant battle against the evolution of drug-resistant viral strains. A key strategy to stay ahead is the rational design of new drug analogs that can maintain efficacy against these resistant variants. The design of GS-9148, the active form of Rovafovir etalafenamide, is a prime example of this approach.

GS-9148 is a nucleotide analog, a class of drugs that mimic the natural building blocks of DNA and RNA. nih.gov During viral replication, these analogs are incorporated into the growing viral genetic material, causing a halt in the replication process. nih.gov However, viruses can develop mutations in their enzymes, such as reverse transcriptase in HIV, that allow them to distinguish between the natural nucleosides and the drug analogs, leading to resistance. nih.gov

In the rational design of GS-9148, a 2'-fluorine group was incorporated into the molecule. nih.gov This modification was a deliberate strategy to enhance the drug's selectivity and improve its resistance profile. nih.gov Research has shown that this structural change helps the molecule to be effective against viruses that have developed resistance to other nucleoside reverse transcriptase inhibitors (NRTIs). wikipedia.org Specifically, GS-9148 has demonstrated potent activity against HIV-1 strains with major NRTI resistance-associated mutations, including K65R, L74V, and M184V.

The following table details the in vitro activity of GS-9148 against a panel of NRTI-resistant HIV-1 variants:

| NRTI Resistance Mutations | Fold Change in EC50 for GS-9148 |

|---|---|

| Wild-Type | 1.0 |

| K65R | 1.1 |

| L74V | 0.8 |

| M184V | 0.9 |

| K65R + M184V | 1.2 |

| TAMs (M41L, L210W, T215Y) | 1.5 |

| TAMs (D67N, K70R, T215F, K219Q) | 1.8 |

EC50 represents the concentration of a drug that is required for 50% of its maximum effect. A lower fold change indicates that the drug remains effective against the resistant strain. TAMs refer to Thymidine Analog Mutations.

This data illustrates that GS-9148 maintains significant potency against a range of common and challenging resistance mutations. Further research into the structure-activity relationships of Rovafovir etalafenamide and its analogs is ongoing, with the goal of developing next-generation compounds with even broader and more robust resistance profiles. nih.gov

Synergistic Approaches in Combination Chemotherapy for Resistance Management

Another critical strategy in combating drug resistance is the use of combination chemotherapy. nih.govnih.gov By combining drugs that have different mechanisms of action or target different viral enzymes, it is possible to achieve a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs. mdpi.com This approach can also help to suppress the emergence of resistant viral strains, as the virus would need to develop multiple mutations simultaneously to overcome the combination. nih.gov

Rovafovir etalafenamide, in the form of its active metabolite GS-9148, has been evaluated in combination with other antiretroviral agents and has demonstrated synergistic effects. nih.gov Studies have shown moderate synergy when GS-9148 is combined with emtricitabine (FTC), a cytosine analog NRTI, and lopinavir, a protease inhibitor. nih.gov The combination of GS-9148 with tenofovir, another adenine (B156593) nucleotide analog, has shown an additive to slightly synergistic antiviral effect. nih.gov

These findings are significant because they suggest that Rovafovir etalafenamide could be a valuable component of future combination therapy regimens for the treatment of drug-resistant HIV. nih.gov By pairing it with other potent antiretrovirals, it may be possible to create highly effective treatments that are less susceptible to the development of resistance.

Further research is needed to fully characterize the synergistic potential of Rovafovir etalafenamide in a wider range of drug combinations and against a broader spectrum of resistant viral isolates. The identification of optimal drug partners and dosing regimens will be crucial for the successful clinical application of this compound in resistance management.

Preclinical Pharmacological Investigations of Rovafovir Etalafenamide

In Vitro Antiviral Activity Assessments

The initial evaluation of any potential antiviral drug involves extensive in vitro testing to determine its potency and spectrum of activity against the target virus. These laboratory-based assays are fundamental to establishing the compound's potential as a therapeutic agent.

Rovafovir etalafenamide's antiviral efficacy has been quantified in various cell-based models, which are crucial for understanding its activity in a biological context. In assays using human peripheral blood mononuclear cells (PBMCs), a key target for HIV infection, rovafovir etalafenamide demonstrated potent anti-HIV-1 activity, with a reported 50% effective concentration (EC50) of 3.7 nM. medchemexpress.com Further testing in a single-cycle infection assay with primary CD4+ T lymphocytes, another primary target for HIV, showed an EC50 value of 24 nM. medchemexpress.com The compound's activity was also assessed in the MT-2 cell line, a human T-cell line susceptible to HIV, where it inhibited HIV-1 with an EC50 of 150 nM. medchemexpress.com

Beyond HIV-1, the compound has been evaluated against HIV-2. In studies using the MT-2 cell line infected with different subtypes of HIV-2, rovafovir etalafenamide showed inhibitory activity with EC50 values ranging from 39 to 650 nM, depending on the specific viral isolate. medchemexpress.com

Table 1: In Vitro Antiviral Activity of Rovafovir Etalafenamide Against HIV-1 and HIV-2

| Cell Type | Virus | Measurement | Value (nM) |

|---|---|---|---|

| PBMCs | HIV-1 | EC50 | 3.7 medchemexpress.com |

| Primary CD4+ T Lymphocytes | HIV-1 | EC50 | 24 medchemexpress.com |

| MT-2 Cells | HIV-1 | EC50 | 150 medchemexpress.com |

| MT-2 Cells | HIV-2 (Isolates A & B) | EC50 | 39 - 650 medchemexpress.com |

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. Therefore, a key objective in developing new antiretrovirals is to find compounds that remain active against these resistant mutants. Rovafovir etalafenamide has demonstrated potent activity against HIV-1 variants containing major mutations associated with resistance to commonly used NRTIs. elsevierpure.comlabshake.comwikipedia.org

Specifically, it has shown efficacy against viruses with the K65R, L74V, and M184V mutations in the reverse transcriptase enzyme. elsevierpure.com The K65R mutation is a signature resistance mutation for tenofovir (B777), reducing its susceptibility. nih.gov The M184V mutation, while conferring high-level resistance to lamivudine (B182088) and emtricitabine (B123318), can paradoxically increase viral susceptibility to other NRTIs like zidovudine (B1683550) and tenofovir. nih.govmdpi.com The ability of rovafovir etalafenamide to inhibit viruses with these key resistance profiles suggests it could have a role in treating patients who have experienced treatment failure with other NRTI-based regimens. elsevierpure.com

The global HIV pandemic is characterized by significant genetic diversity, with multiple subtypes and circulating recombinant forms (CRFs) prevalent in different geographic regions. It is vital that a new antiviral agent demonstrates broad activity against this diversity. Rovafovir etalafenamide has been tested against a panel of clinical HIV-1 isolates representing several major subtypes. medchemexpress.com In assays conducted in PBMCs, the compound effectively inhibited subtypes A, B, C, and D, with EC50 values ranging from 23 to 68 nM. medchemexpress.com This demonstrates a consistent and potent inhibitory profile across a genetically varied group of viral strains. medchemexpress.com

Table 2: In Vitro Activity of Rovafovir Etalafenamide Against Diverse HIV-1 Clinical Isolates in PBMCs

| HIV-1 Subtype | Measurement | EC50 Range (nM) |

|---|---|---|

| Subtype A | EC50 | 23 - 68 medchemexpress.com |

| Subtype B | EC50 | 23 - 68 medchemexpress.com |

| Subtype C | EC50 | 23 - 68 medchemexpress.com |

| Subtype D | EC50 | 23 - 68 medchemexpress.com |

Theoretical Pharmacokinetic Considerations in Preclinical Models

Pharmacokinetics, the study of how an organism affects a drug, is a critical component of preclinical evaluation. For a prodrug like rovafovir etalafenamide, this involves understanding its absorption, conversion to the active form, and subsequent distribution and elimination from the body.

Rovafovir etalafenamide is a phosphonoamidate prodrug of GS-9148. wikipedia.orgbiocat.com This prodrug design is a strategic approach to improve the oral bioavailability and intracellular delivery of the active nucleotide analog, GS-9148. wikipedia.org Upon oral administration, the prodrug is absorbed and subsequently undergoes biotransformation. This metabolic conversion involves the hydrolysis of the phosphonoamidate moiety, a chemical group that masks the active phosphonate, to release the active antiviral agent, GS-9148, within the target cells. wikipedia.org

This strategy is analogous to that used for other successful prodrugs like tenofovir alafenamide (TAF). TAF was designed to more efficiently deliver the active tenofovir diphosphate (B83284) into target cells compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), resulting in higher intracellular concentrations of the active metabolite while lowering systemic plasma levels of the parent drug, tenofovir. nih.gov The goal of the rovafovir etalafenamide prodrug is similar: to maximize the concentration of the active form within HIV target cells, thereby enhancing antiviral potency. The biotransformation of such drugs often involves enzymatic pathways, such as those mediated by cytochrome P450 enzymes or esterases, which are critical for activating the compound. nih.govnih.gov

Following absorption and biotransformation, the active drug and its metabolites are eventually cleared from the body. Preclinical studies in animal models are used to characterize these pharmacokinetic properties. Early preclinical investigations of rovafovir etalafenamide indicated a favorable pharmacokinetic profile. elsevierpure.com These studies suggested the potential for once-daily dosing, which is a desirable characteristic for long-term antiretroviral therapy. elsevierpure.com The goal of such preclinical animal studies is to measure key parameters like drug concentration over time in plasma and tissues, which helps in understanding the rates of absorption, distribution, metabolism, and excretion. nih.gov While specific quantitative data on the plasma half-life or clearance rates of rovafovir etalafenamide in animal models are not detailed in available literature, the qualitative assessment of a favorable profile was a key finding supporting its further development. elsevierpure.com

Emerging Research Paradigms and Future Directions for Phosphonoamidate Prodrugs

Advancements in Nucleoside/Nucleotide Analog Drug Discovery and Design

Nucleoside and nucleotide analogues have been fundamental to the treatment of viral infections and cancer for nearly five decades. researchgate.net These synthetic compounds are designed to mimic their natural counterparts, thereby interfering with cellular processes like DNA and RNA synthesis to halt viral replication or cancer cell growth. researchgate.net The continuous evolution of this drug class is marked by sophisticated design strategies aimed at enhancing efficacy, expanding the spectrum of activity, and improving metabolic stability. researchgate.netnih.gov

A key advancement lies in the strategic chemical modification of the nucleoside scaffold. nih.gov One such strategy is halogenation, particularly the introduction of fluorine, which can significantly alter a molecule's biological properties. nih.gov Another critical design concept is the development of "chain terminators." These analogues, which often lack a 3'-hydroxyl group, can be incorporated into a growing viral DNA chain but prevent the subsequent addition of the next nucleotide, thereby terminating the replication process. mdpi.com

Rovafovir etalafenamide (also known as GS-9131) exemplifies these modern design principles. wikipedia.org It is a prodrug of GS-9148, a nucleotide analogue that features a fluorine atom in its dihydrofuran ring. wikipedia.org Once metabolized to its active triphosphate form, GS-9148 acts as a potent chain terminator by inhibiting the viral reverse transcriptase enzyme, which is essential for viral DNA synthesis. wikipedia.org This targeted mechanism of action is a hallmark of advanced nucleoside analogue design. researchgate.net

Expanding Therapeutic Modalities and Applications of ProTide Technology

A primary challenge in nucleoside analogue therapy is the efficient delivery of the active compound into the target cell and its subsequent conversion into the pharmacologically active triphosphate form. researchgate.netnih.gov The first phosphorylation step is often a rate-limiting factor and a common point for the development of drug resistance. researchgate.net The ProTide (Pro-drug nucleotide) technology was ingeniously developed to bypass this hurdle. nih.govtandfonline.com This phosphoramidate (B1195095) prodrug approach masks the negative charges of the monophosphate group with an amino acid ester and an aryloxy moiety. researchgate.net This modification increases the molecule's lipophilicity, allowing it to permeate cells more easily. nih.gov Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate, which is then readily converted to the active triphosphate. researchgate.net

The ProTide approach has been exceptionally successful, leading to the approval of several blockbuster antiviral medicines and demonstrating significant promise in oncology. nih.govtandfonline.comcardiff.ac.uk This technology has transformed the drug discovery landscape for nucleoside analogues. tandfonline.com The application of ProTide technology is now expanding beyond its initial antiviral and anticancer roles into other therapeutic areas. nih.govtandfonline.com

Rovafovir etalafenamide is a quintessential example of the ProTide strategy. wikipedia.org As a phosphonoamidate prodrug, it is designed for enhanced delivery of its active metabolite, GS-9148. This design improves its pharmacokinetic properties and facilitates efficient intracellular activation. The success of similar ProTide drugs, such as Tenofovir (B777) Alafenamide (TAF), underscores the power of this technology to create potent antivirals. nih.gov The technology has also been successfully applied to develop anticancer agents that can overcome key resistance mechanisms associated with traditional chemotherapy. cardiff.ac.ukcardiff.ac.uk

Methodological Innovations in Antiviral Research for Mechanism Elucidation

Understanding the precise mechanism by which an antiviral agent works is critical for its development and optimization. Modern antiviral research employs a host of innovative methodologies to elucidate these mechanisms. nih.govjmb.or.kr Key methods include the use of specific enzyme assays that can directly measure the inhibition of viral enzymes, such as DNA or RNA polymerases. nih.gov These in vitro systems allow researchers to quantify a drug's potency and specificity for its intended target.

Alongside biochemical assays, computational methodologies play an increasingly vital role. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking allow researchers to build computational models that predict how a drug molecule will interact with its biological target. mdpi.com These tools can guide the design of new drug candidates with improved affinity and specificity, accelerating the discovery process. mdpi.com Furthermore, advanced techniques in molecular and cellular biology, such as RNA interference (RNAi), are being used to probe the viral life cycle and identify novel therapeutic targets. jmb.or.kr

The mechanism of action for Rovafovir etalafenamide—the inhibition of viral DNA synthesis via targeting the viral DNA polymerase—was elucidated through such research methodologies. Its active form competes with natural 2'-deoxyguanosine (B1662781) triphosphate for incorporation into viral DNA, leading to chain termination. nih.gov This precise mechanism is a common feature among many successful nucleoside analogues. nih.gov

Addressing Unmet Needs and Persistent Challenges in Antiviral Resistance

One of the most significant challenges in antiviral therapy is the emergence of drug-resistant viral strains. nih.govelsevierpure.com Viruses, particularly those with high replication rates like HIV, can rapidly develop mutations in their enzymes that reduce the efficacy of a given drug. elsevierpure.comnih.gov A major unmet need is the development of new agents that retain potency against these resistant variants. elsevierpure.com

Rovafovir etalafenamide was developed to address this challenge. elsevierpure.com Research has demonstrated that it possesses potent antiviral activity against HIV-1 strains containing major mutations associated with resistance to commonly used nucleoside reverse transcriptase inhibitors (NRTIs). wikipedia.orgelsevierpure.com Specifically, it has shown effectiveness against viruses with key resistance mutations such as M184V, K65R, and L74V. elsevierpure.com The ability to overcome pre-existing resistance is a critical attribute for a new antiviral agent, particularly for use in treatment-experienced patients. nih.gov

The resistance profile of a drug is a crucial aspect of its clinical potential. For Tenofovir Alafenamide (TAF), a closely related ProTide drug, in vitro studies showed that the selection of resistance led to the K65R mutation, which conferred a 6.5-fold reduction in susceptibility. nih.gov However, the improved intracellular concentration of the active drug achieved by TAF suggests it may retain activity against viruses that are resistant to the earlier prodrug form, Tenofovir Disoproxil Fumarate (B1241708) (TDF). nih.gov This highlights how prodrug strategies can help address resistance challenges. Rovafovir etalafenamide's potent activity against a variety of NRTI-resistant mutants positions it as a promising candidate to address the persistent issue of antiviral resistance. medchemexpress.com

Research Findings: Antiviral Activity of Rovafovir etalafenamide

The following tables summarize key research findings on the in vitro antiviral activity of Rovafovir etalafenamide.

| Assay Type | Cell Type | EC₅₀ (nM) |

|---|---|---|

| Anti-HIV-1 Activity | PBMCs | 3.7 |

| Anti-HIV-1 Activity | MT-2 cells | 150 |

| Single-Cycle Infection | Primary CD4+ T lymphocytes | 24 |

Table 1: In Vitro Anti-HIV-1 Activity of Rovafovir etalafenamide. EC₅₀ (half-maximal effective concentration) values indicate the concentration of the drug required to inhibit viral replication by 50%. Lower values denote higher potency. Data sourced from medchemexpress.com.

| HIV Subtype | Isolate | EC₅₀ Range (nM) |

|---|---|---|

| HIV-1 Subtype A | UG-92-031 | 23 to 68 |

| HIV-1 Subtype B | B940374, LJM | |

| HIV-1 Subtype C | BR-92-025 | |

| HIV-1 Subtype D | UG-92-024 | |

| HIV-2 | CDD77618, CDD310248, CDD310319 | 39 to 650 |

Table 2: Activity of Rovafovir etalafenamide Against Various HIV Subtypes. The compound demonstrates broad activity against different clinical isolates of HIV-1 and HIV-2. Data sourced from medchemexpress.com.

| Attribute | Description |

|---|---|

| General Resistance Profile | Potent and active against a variety of NRTI mutants. medchemexpress.com |

| Activity Against Key NRTI Mutations | mK65R |

| L74V | |

| M184V |

Table 3: Resistance Profile of Rovafovir etalafenamide. The compound maintains potent antiviral activity against viruses with major mutations associated with resistance to other nucleoside analogue reverse transcriptase inhibitors. Data sourced from elsevierpure.commedchemexpress.com.

Q & A

Q. What is the mechanism of action of Rovafovir Etalafenamide Citrate (GS-9131) in HIV-1 inhibition, and how does its structural design address resistance mutations in reverse transcriptase?

Rovafovir etalafenamide is a prodrug of GS-9148, an adenosine nucleotide analog that inhibits HIV-1 reverse transcriptase (RT) by competing with endogenous nucleotides for incorporation into viral DNA, leading to chain termination. Its design includes modifications to improve oral bioavailability and activity against common NRTI-associated mutations (e.g., K65R, M184V/I) . Methodologically, researchers should validate its efficacy using in vitro RT inhibition assays and resistance profiling in primary isolates, comparing results with established NRTIs like tenofovir .

Q. How can researchers ensure reproducibility in synthesizing this compound, given its oxygen-releasing elimination reaction mediated by Oxone?

The synthesis involves dynamic control of reaction parameters (e.g., temperature, stoichiometry of Oxone) to optimize yield and purity. Detailed protocols for scaling this reaction, including safety considerations for oxygen release and byproduct management, are critical. Refer to Bringley et al. (2021) for step-by-step guidance on reaction monitoring (e.g., HPLC, NMR) and impurity profiling .

Q. What pharmacokinetic parameters should be prioritized when testing this compound in animal models?

Key parameters include bioavailability, plasma half-life, tissue distribution (e.g., lymphatic targeting), and renal clearance. Use species-specific Km coefficients for dose conversion (e.g., murine to primate models) to ensure translational relevance . Standardize protocols for blood/tissue sampling intervals and bioanalytical methods (LC-MS/MS) to minimize variability .

Advanced Research Questions

Q. How can contradictions in in vitro versus in vivo efficacy data for this compound be systematically analyzed?

Discrepancies may arise from differences in metabolic activation (prodrug conversion), protein binding, or tissue penetration. Researchers should:

- Compare intracellular concentrations of the active metabolite (GS-9148 diphosphate) across models using mass spectrometry .

- Use physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure .

- Validate findings with ex vivo infectivity assays in primary cells .

Q. What experimental design considerations are critical for evaluating Rovafovir’s potential mitochondrial toxicity, a common issue with NRTIs?

- Assess mitochondrial DNA depletion in cell lines (e.g., HepG2, PBMCs) via qPCR after long-term exposure .

- Monitor lactate levels and oxidative stress markers (e.g., ROS, glutathione) as indicators of mitochondrial dysfunction .

- Include comparators (e.g., tenofovir, zidovudine) to contextualize toxicity profiles .

Q. How should researchers address variability in clinical trial data when Rovafovir is combined with other antiretrovirals?

- Conduct drug-drug interaction studies using human hepatocytes or CYP450 assays to identify metabolic conflicts .

- Apply factorial design experiments to isolate synergistic/antagonistic effects .

- Use Bayesian statistical models to account for inter-individual variability in pharmacodynamic responses .

Methodological Resources

- Synthesis and Scaling : Dynamic control protocols for Oxone-mediated reactions .

- Pharmacokinetics : Species-specific dose conversion tables and Km coefficients .

- Data Analysis : Frameworks for resolving contradictions (e.g., PBPK modeling, Bayesian statistics) .

- Toxicity Profiling : Standardized assays for mitochondrial DNA quantification and oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.